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Compound of Interest

Compound Name: PNB-001

Cat. No.: B8263531 Get Quote

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity (NCE)

identified as an arylated 5-hydroxy-pyrrol-2-one.[1] It has a unique dual mechanism of action,

functioning as a Cholecystokinin-A (CCK-A) receptor agonist and a Cholecystokinin-B (CCK-B)

receptor antagonist.[2][3] This profile confers potent anti-inflammatory, immunomodulatory, and

analgesic properties.[1][4] Initially developed for inflammatory conditions like Inflammatory

Bowel Disease (IBD) and pain, its development has been expanded to include infectious

diseases such as COVID-19, where it has undergone Phase 2 and 3 clinical trials. This

document provides a comprehensive technical overview of the discovery and development of

PNB-001, detailing its pharmacology, preclinical data, and clinical findings.

Pharmacology and Mechanism of Action

PNB-001's therapeutic effects stem from its modulation of the cholecystokinin receptor system.

The two primary CCK receptors, CCK-A ("alimentary") and CCK-B ("brain"), are distributed

throughout the gastrointestinal (GI) tract and central nervous system (CNS). The peptide

hormone gastrin also binds to the CCK-B receptor (also known as the CCK2 receptor), playing

a key role in gastric acid secretion, GI tract maturation, and cell proliferation. In pathological

states such as IBD or certain cancers, excessive gastrin/CCK signaling can drive inflammation.

PNB-001 acts as a potent and selective antagonist at the CCK-B receptor, binding with an

affinity of 20 nM. By blocking this receptor, it inhibits pro-inflammatory signaling pathways.

Preclinical studies have shown it to be approximately ten times more potent than L-365,260, a
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standard CCK2 antagonist. Concurrently, PNB-001 functions as a CCK-A agonist. This

agonism is believed to contribute to its anti-inflammatory effects, potentially through the

cholinergic anti-inflammatory pathway, and its analgesic properties. This dual action provides a

unique approach to managing complex inflammatory diseases.
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Caption: Proposed dual mechanism of action of PNB-001.

Preclinical Development
PNB-001 has undergone extensive preclinical evaluation to characterize its pharmacokinetic

(PK), pharmacodynamic (PD), efficacy, and safety profiles.

Pharmacokinetics and ADME

Pharmacokinetic studies revealed species-dependent differences in metabolism. While PNB-
001 has a short half-life in rat liver microsomes, it is significantly more stable in dog and human

liver microsomes, suggesting better bioavailability in humans. The compound exhibits high

plasma protein binding but also shows high permeability in Caco-2 assays without being

subject to efflux. Importantly, PNB-001 showed no significant inhibition of major cytochrome

P450 enzymes, indicating a low potential for drug-drug interactions.
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Table 1: Preclinical Pharmacokinetics of PNB-001

Parameter Species/System Value Reference

Half-life
Rat Liver
Microsome

1.20 min

Dog/Human Liver

Microsome
~12 min

Rat (in vivo, 20 mg/kg

p.o.)
9 h

Tmax
Rat (in vivo, 20 mg/kg

p.o.)
40 min

| Plasma Protein Binding| Rat and Human Plasma | 97% | |

Preclinical Efficacy

PNB-001 demonstrated robust efficacy in various animal models of pain and inflammation.

Table 2: Preclinical Efficacy of PNB-001 in Pain Models

Model Species
PNB-001
Dose

Comparator Outcome Reference

Tail-Flick

Assay
Mice 0.5 mg/kg

40 mg/kg
Tramadol

Comparable
increase in
latency

Hot Plate

Paw

Withdrawal

Rats 5 mg/kg p.o.
40 mg/kg s.c.

Tramadol

Superior

efficacy to

Tramadol

| Formalin-Induced Pain | Rats | 1.5 mg/kg i.p. | Morphine | Effective in neuropathic phase (I) | |

Table 3: Preclinical Efficacy of PNB-001 in an IBD Model
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Model Species
PNB-001
Dose (p.o.)

Comparator Outcome Reference

| Indomethacin-Induced IBD | Rats | 5 mg/kg & 20 mg/kg | Prednisolone | Completely reversed

IBD and Crohn's disease-like damage | |

Preclinical Safety

Toxicology studies established a high safety margin for PNB-001.

Table 4: Preclinical Safety and ADME Profile of PNB-001

Study Type Species Dose Findings Reference

Maximum

Tolerated Dose

(MTD)

SD Rats
2000 mg/kg
(oral)

LD50 >2000
mg/kg/day

28-Day Toxicity Rats Up to 300 mg/kg

No treatment-

related adverse

effects

| CYP450 Inhibition | In vitro | Up to 10 µM | No inhibition of Cyp3A4, Cyp2C9, Cyp1A2 | |

Experimental Protocols
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Caption: Generalized preclinical development workflow for PNB-001.

Protocol 1: Indomethacin-Induced IBD in Rats

Objective: To evaluate the efficacy of PNB-001 in a model of inflammatory bowel disease.

Animals: Wistar rats.

Induction: IBD is induced by subcutaneous administration of indomethacin.
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Treatment Groups:

Vehicle Control

Indomethacin Control

PNB-001 (5 mg/kg, p.o.) + Indomethacin

PNB-001 (20 mg/kg, p.o.) + Indomethacin

Prednisolone (positive control) + Indomethacin

Procedure: Animals receive the respective treatments orally. Following treatment,

gastrointestinal tissues and organs are collected.

Endpoints: Assessment of inflammation and IBD-dependent damage through gross

pathological examination and histopathological analysis of GI tissues.

Protocol 2: Formalin-Induced Pain in Rats

Objective: To assess the analgesic efficacy of PNB-001 in a model of tonic chemical pain

with neuropathic and inflammatory components.

Animals: Wistar rats.

Procedure:

A dilute solution of formalin is injected into the plantar surface of the rat's hind paw.

Pain behavior (licking, flinching of the paw) is observed and quantified during two distinct

phases: Phase I (0-5 minutes, neurogenic pain) and Phase II (15-60 minutes,

inflammatory pain).

Treatment Groups:

Vehicle Control

PNB-001 (various doses, p.o. or i.p.)
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Morphine (positive control)

Endpoints: Reduction in the duration of pain behaviors in Phase I and Phase II compared to

the control group.

Protocol 3: LPS-Induced Lung Inflammation in Mice

Objective: To evaluate the prophylactic and therapeutic effects of PNB-001 on acute lung

inflammation.

Animals: Swiss albino mice.

Treatment Groups (n=6 per group):

Vehicle Control: Received vehicle (35% PEG in distilled water).

LPS Control: Received intratracheal lipopolysaccharide (LPS, 10 µ g/mouse ) to induce

inflammation.

Treatment Group: Received LPS followed by oral PNB-001 (100 mg/kg b.w.).

Prophylaxis Group: Received daily oral PNB-001 (100 mg/kg b.w.) for 7 days, then

induced with LPS.

Endpoints:

Myeloperoxidase (MPO) Activity: Measured in lung tissue at 30 hours post-LPS induction

as a marker of neutrophil infiltration.

Histopathology: Lungs examined for infiltration of inflammatory cells.

Clinical Development
PNB-001 has progressed to clinical trials, demonstrating a favorable safety profile in healthy

volunteers and showing therapeutic efficacy in patients.

Phase 1 Studies
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Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in

healthy subjects. PNB-001 was found to be safe and well-tolerated across a wide dose range.

Table 5: Summary of Phase 1 (SAD) Clinical Trial of PNB-001

Parameter Details Reference

Population 42 healthy male subjects

Dose Range 25 mg to 1500 mg

Key PK Finding

Food effect: ~5-fold increase in

Cmax and ~4-fold increase in

AUC with a high-fat meal.

| Safety | Well-tolerated; AEs were mild. One subject withdrew due to a moderate AE. | |

Table 6: Summary of Phase 1 (MAD) Clinical Trial of PNB-001

Parameter Details Reference

Population 32 healthy subjects

Doses
50, 100, and 200 mg daily for

14 days

Half-life
Day 1: 2.4 - 6.8 hours; Day 14:

5.3 - 7.9 hours

| Safety | Found to be safe; 2 AEs reported (vomiting, transient ALT increase at high dose). | |

Phase 2 COVID-19 Trial

A multi-center, randomized, open-label study was conducted to assess the efficacy and safety

of PNB-001 in patients with moderate COVID-19 infection.
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Treatment Arm 1 (n=20) Treatment Arm 2 (n=20)

Endpoints Assessed

Patients with Moderate COVID-19
(Lab-confirmed SARS-CoV-2, Pneumonia,

SpO2 >94% on room air)

Randomization (1:1)

PNB-001 (100 mg TID, 14 days)
+ Standard of Care (SOC) Standard of Care (SOC) Alone

Follow-up to Day 28

Primary:
- Change in WHO 8-point Ordinal Scale (Day 14)

- Mortality Rate (Day 28)

Secondary:
- Chest X-ray Score

- Hospitalization Duration
- Supplemental O2 Use

- Inflammatory Markers (IL-6, CRP)
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Caption: Workflow of the Phase 2 clinical trial of PNB-001 in COVID-19.

Protocol 4: Phase 2 Trial in Moderate COVID-19 Patients

Objective: To evaluate the efficacy and safety of PNB-001 plus Standard of Care (SOC)

compared to SOC alone.

Design: Multi-center, randomized, parallel-group, comparative, open-label study.
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Participants: 40 patients with laboratory-confirmed moderate COVID-19, defined as having

pneumonia with no signs of severe disease (SpO2 >94% on room air).

Intervention:

Test Arm (n=20): PNB-001 (100 mg orally, three times daily for 14 days) + SOC.

Control Arm (n=20): SOC alone.

Primary Endpoints:

Mean change in the 8-point WHO Ordinal Scale score from baseline by Day 14.

Mortality rate by Day 28.

Key Secondary Endpoints: Improvement in chest X-ray, duration of hospitalization, duration

of supplemental oxygen use, and change in inflammatory markers (e.g., IL-6, CRP,

Neutrophil-Lymphocyte-Ratio).

Clinical Trial Results

The addition of PNB-001 to standard care resulted in significant clinical improvements.

Table 7: Efficacy Outcomes of Phase 2 Clinical Trial of PNB-001 in Moderate COVID-19

Patients
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Endpoint
PNB-001 +
SOC (n=20)

SOC Alone
(n=20)

P-value Reference

Change in

WHO Ordinal

Scale (Baseline

to Day 14)

Significant
Clinical
Improvement

- 0.042

Mean Chest X-

ray Score

Improvement

2.05 1.16 0.032

Patients

Remaining

Hospitalized

(Day 15)

1 5 0.048

| Mortality by Day 28 | 1 patient | 2 patients | 0.56 | |

Table 8: Safety and Immunomodulatory Outcomes of Phase 2 Clinical Trial of PNB-001 in

Moderate COVID-19 Patients

Parameter Finding P-value Reference

Adverse Events

(AEs)

11 AEs in 8
patients (PNB-001
arm) vs. 13 AEs in
10 patients (SOC
arm). No AEs were
related to PNB-001.

-

Lymphocyte Count
Increased into

reference range
0.032

Neutrophil Count Reduced 0.013

| Neutrophil-Lymphocyte-Ratio (NLR) | Significantly reduced | - | |

Conclusion
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PNB-001 is a promising drug candidate with a novel dual mechanism targeting CCK receptors.

The comprehensive preclinical data package demonstrated its efficacy in models of pain and

inflammation with a wide safety margin. Clinical development has confirmed its safety in

healthy volunteers and shown significant therapeutic benefits in patients with moderate COVID-

19, highlighting its potent anti-inflammatory and immunomodulatory effects. These findings

support the continued development of PNB-001 for various inflammatory and infectious

diseases. Phase 3 trials have been initiated to further confirm its efficacy in a larger patient

population.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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